molecular formula C15H14O3 B8166612 Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166612
M. Wt: 242.27 g/mol
InChI Key: FPJSXWURLLPJCW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methyl ester group, a hydroxyl group, and a methyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing automated systems for reagent addition and reaction monitoring. The use of environmentally benign organoboron reagents and efficient catalysts ensures the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • Methyl 4-hydroxy-[1,1’-biphenyl]-3-carboxylate
  • Methyl 5-hydroxy-[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-methyl-[1,1’-biphenyl]-3-carboxylate

Uniqueness: Methyl 5-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

methyl 3-hydroxy-5-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJSXWURLLPJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-5-hydroxy-benzoic acid methyl ester (4.09 g, 17.7 mmol) and p-tolylboronic acid (2.86 g, 21 mmol) in toluene (36 mL) was added cesium carbonate (7.14 g, 22 mmol) in water (3.6 mL) at room temperature. The mixture was purged with nitrogen, and tetrakis(triphenylphosphine)palladium(0) (1.05 g, 0.906 mmol) was added. The reaction mixture was subjected to microwave irradiation at 110° C. for 1 hour. After cooling, the mixture was filtered through Celite and the filtrate was concentrated. The residue was purified by flash chromatography to afford the title compound.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step Two

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